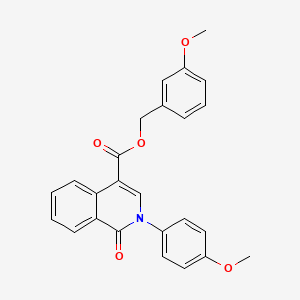

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a derivative of tetrahydroharmine (THH), a compound found in the Banisteriopsis caapi vine used in traditional Ayahuasca brews. 6-MeO-THH is a selective agonist of the serotonin 5-HT1A receptor, which has been implicated in the treatment of depression, anxiety, and other psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : Various methods of synthesizing derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine have been explored, including alternative synthesis routes and stereoselective processes. For example, Oztaşkın et al. (2011) detailed an alternative synthesis of a similar compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid (Öztaşkın, Göksu, & SeÇen, 2011). Additionally, Han et al. (2007) developed a large-scale, stereoselective process for synthesizing a similar compound, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, highlighting the importance of stereochemistry in synthesis (Han et al., 2007).

Spectral and Structural Analysis : Arivazhagan et al. (2014) conducted a comprehensive study on the vibrational analysis, molecular electrostatic potential, non-linear optical properties, and other spectroscopic characteristics of 6-methoxy-1,2,3,4-tetrahydronaphthalene, providing insights into its conformational stability and electronic structure (Arivazhagan, Kavitha, & Subhasini, 2014).

Crystallographic Studies : Kaiser et al. (2023) analyzed the crystal structures of compounds related to 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, contributing to the understanding of the molecular configurations and conformations in the solid state (Kaiser et al., 2023).

Applications in Drug Development and Pharmacology

Dopaminergic Activity : Research has focused on the dopaminergic properties of tetrahydronaphthalene derivatives. McDermot et al. (1976) investigated the dopaminergic activity of compounds including 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, indicating the potential use of these derivatives in understanding and targeting dopamine receptors (McDermot, Mckenzie, & Freeman, 1976).

Synthesis of Phenethylamine Moiety : Yamashita et al. (1993) explored the synthesis of phenethylamine moiety by photoamination of styrene derivatives with ammonia, demonstrating the chemical versatility and potential pharmacological relevance of tetrahydronaphthalene derivatives (Yamashita et al., 1993).

Receptor Binding Studies : Investigations into the binding affinities of tetrahydronaphthalene derivatives to various receptors have been conducted, illustrating their potential as pharmacological tools or drug leads. For example, Abate et al. (2011) studied analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), contributing to the understanding of receptor binding characteristics (Abate et al., 2011).

Eigenschaften

IUPAC Name |

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDPZDVSZWOAFS-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](CCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)

![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)